molecular formula C20H19N3O7S2 B2907533 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate CAS No. 877650-55-0

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate

Cat. No.: B2907533
CAS No.: 877650-55-0
M. Wt: 477.51
InChI Key: CLFMWZBFDFQEEX-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate is a useful research compound. Its molecular formula is C20H19N3O7S2 and its molecular weight is 477.51. The purity is usually 95%.
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Properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S2/c1-4-17(25)21-19-22-23-20(32-19)31-10-12-8-13(24)16(9-29-12)30-18(26)11-5-6-14(27-2)15(7-11)28-3/h5-9H,4,10H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFMWZBFDFQEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic molecule notable for its diverse structural features and potential biological activities. This compound integrates a pyran ring, a thiadiazole moiety, and an ester group, which collectively contribute to its unique pharmacological properties. The focus of this article is to explore the biological activity of this compound based on existing research findings.

Structural Characteristics

The molecular formula of the compound is C22H24N4O7S3C_{22}H_{24}N_{4}O_{7}S_{3} with a molecular weight of approximately 423.5 g/mol . The structure includes several functional groups that are crucial for its biological interactions:

Structural Feature Description
Pyran Ring Contributes to antifungal and antibacterial properties.
Thiadiazole Moiety Known for antimicrobial activity and potential interactions with various enzymes.
Benzoate Ester Provides additional biological effects and enhances solubility.

Biological Activity

The biological activities associated with this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research has indicated that derivatives featuring thiadiazole rings exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in this compound suggests potential efficacy against various bacterial strains and fungi. Preliminary studies have shown that modifications in the thiadiazole and pyran structures can enhance these antimicrobial effects.

2. Antifungal Activity

The pyran ring structure has been linked to antifungal activity, making this compound a candidate for further exploration in treating fungal infections. Its ability to disrupt fungal cell wall synthesis or function may be attributed to its structural complexity.

3. Enzyme Inhibition

Studies suggest that this compound can interact with specific enzymes involved in metabolic pathways. For instance, its binding affinity to certain targets has been explored, indicating that it may act as an inhibitor or modulator of enzyme activity. Understanding these interactions is essential for optimizing the compound for therapeutic applications.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl derivatives:

Case Study 1: Antibacterial Activity

A study focusing on the antibacterial properties of similar thiadiazole-containing compounds demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Antifungal Efficacy

Another investigation highlighted the antifungal activity against Candida species, suggesting that the pyran structure enhances interaction with fungal cell membranes.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may bind to specific enzymes involved in critical metabolic processes.
  • Cell Membrane Disruption : The structural components may facilitate penetration into microbial cells, leading to cell death.

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